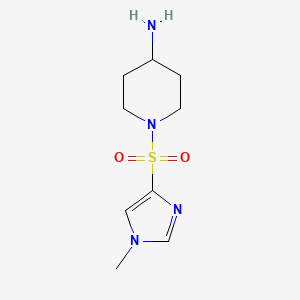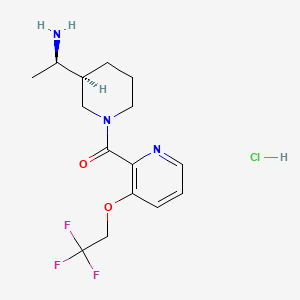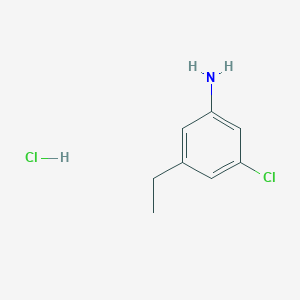
3-Chloro-5-ethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and an ethyl group at the fifth position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethylaniline hydrochloride typically involves the chlorination of 5-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxy or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-ethylaniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-ethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloroaniline
- 5-Ethylaniline
- 3-Bromo-5-ethylaniline
Comparison: 3-Chloro-5-ethylaniline hydrochloride is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical reactivity and physical properties. Compared to 3-chloroaniline, it has enhanced hydrophobicity due to the ethyl group. Compared to 5-ethylaniline, the chlorine atom increases its electrophilicity, making it more reactive in substitution reactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H11Cl2N |
|---|---|
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
3-chloro-5-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |
InChI-Schlüssel |
TVOULFHKSCGVHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)

![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
amine hydrochloride](/img/structure/B15305242.png)
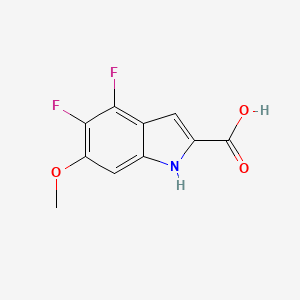

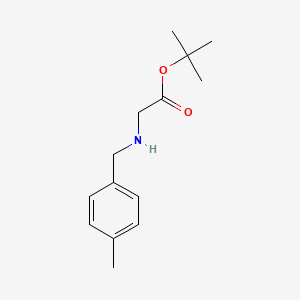
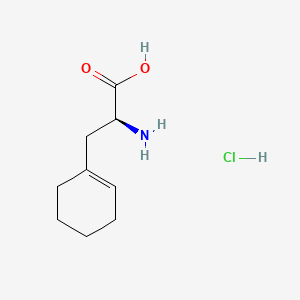
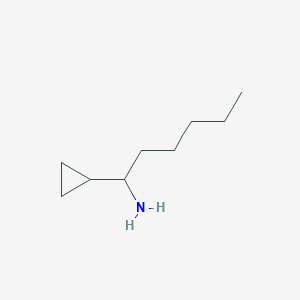
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
